Building Block for IGF-1R Inhibitors – Unique Synthetic Utility
According to a supplier marketplace listing, 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is specifically used in the preparation of pyrrolopyrimidine derivatives that serve as IGF-1R inhibitors . This synthetic application is not listed for the non-fluorinated analog 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 53106-30-2) or for the corresponding 4-trifluoromethyl derivative in publicly available catalogs, suggesting that the difluoromethyl group plays a key role in the downstream pharmacophore.
| Evidence Dimension | Documented use as a specific kinase inhibitor building block |
|---|---|
| Target Compound Data | Used in preparation of pyrrolopyrimidine IGF-1R inhibitors (Labshake Cat# BB048907) |
| Comparator Or Baseline | 4-H analog (CAS 53106-30-2) and 4-CF3 analog: no equivalent published synthetic use for IGF-1R inhibitors |
| Quantified Difference | Qualitative (presence vs. absence of documented application) |
| Conditions | Vendor marketplace documentation |
Why This Matters
A researcher optimizing an IGF-1R inhibitor series can directly source this building block with a validated synthetic endpoint, reducing route-scouting time versus non-fluorinated or trifluoromethyl analogs that lack documented utility in this pathway.
